molecular formula C6H4ClN3 B596327 3-chloro-5H-pyrrolo[3,2-c]pyridazine CAS No. 1268521-03-4

3-chloro-5H-pyrrolo[3,2-c]pyridazine

Cat. No. B596327
M. Wt: 153.569
InChI Key: AOYYPRLPIDRCRW-UHFFFAOYSA-N
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Description

3-chloro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 153.57 . The compound is typically stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

Pyrrolopyrazine derivatives, which include 3-chloro-5H-pyrrolo[3,2-c]pyridazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular formula of 3-chloro-5H-pyrrolo[3,2-c]pyridazine is C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-chloro-5H-pyrrolo[3,2-c]pyridazine are not mentioned in the search results, pyrrolopyrazine derivatives have been noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Physical And Chemical Properties Analysis

3-chloro-5H-pyrrolo[3,2-c]pyridazine is a powder that is stored in an inert atmosphere at 2-8°C . Its molecular weight is 153.57 .

Scientific Research Applications

Synthesis and Biological Activity of Derivatives

Pyridopyridazine derivatives, including compounds like 3-chloro-5H-pyrrolo[3,2-c]pyridazine, have been extensively studied for their synthesis and biological activity. These derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors of phosphodiesterase 5 and 4, and as novel class GABA-A receptor benzodiazepine binding site ligands. Some derivatives possess molluscicidal activity, suggesting their potential use as biodegradable agrochemicals due to their environmental compatibility. The wide range of biological activities provides a significant rationale for the preparation of new compounds containing this scaffold (Wojcicka & Nowicka-Zuchowska, 2018).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are known for their utility as versatile synthetic intermediates with significant biological importance. These organic compounds demonstrate a wide array of functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif has been employed in various advanced chemistry and drug development investigations, underscoring its significance in organic syntheses, catalysis, and drug applications (Li et al., 2019).

Synthetic Protocols of Pyridazine and Analogues

Various synthetic methods for pyridazine derivatives emphasize the diversity of biological activities associated with these compounds, especially concerning the cardiovascular system. The structural uniqueness of pyridazine, being a π electron-deficient heteroaromatic compound, lends itself to a variety of nucleophilic substitutions, facilitating the creation of diverse substitution products. This versatility in synthesis and the broad range of biological activities make pyridazine and its derivatives, including 3-chloro-5H-pyrrolo[3,2-c]pyridazine, of particular interest in pharmaceutical research (Jakhmola et al., 2016).

Medicinal Chemistry of Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is highlighted for its crucial role in medicinal chemistry, offering a variety of bioactive molecules. This scaffold's exploration for putative therapeutic applications has been significantly driven by successful kinase inhibitors, like ponatinib. The comprehensive review of this framework in medicinal chemistry reveals its versatile structure-activity relationships (SAR), guiding the development of novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-5H-pyrrolo[3,2-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYPRLPIDRCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5H-pyrrolo[3,2-c]pyridazine

CAS RN

1268521-03-4
Record name 3-chloro-5H-pyrrolo[3,2-c]pyridazine
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